Product packaging for Ethyl 4,4-diethoxy-2,2-difluorobutanoate(Cat. No.:CAS No. 1384429-99-5)

Ethyl 4,4-diethoxy-2,2-difluorobutanoate

Cat. No.: B1431707
CAS No.: 1384429-99-5
M. Wt: 240.24 g/mol
InChI Key: IVYCZUAAZUOXFY-UHFFFAOYSA-N
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Description

Ethyl 4,4-diethoxy-2,2-difluorobutanoate (CAS 1384429-99-5) is a fluorinated organic compound with the molecular formula C10H18F2O4 and a molecular weight of 240.24 g/mol . It serves as a versatile bifunctional building block in synthetic organic chemistry, particularly for the research and development of novel chemical entities. The structure features both a protected aldehyde (acetal) and an ethyl ester group, differentiated by a 2,2-difluorinated carbon chain. This arrangement allows the compound to undergo sequential transformations; the ester can be manipulated (e.g., hydrolyzed to an acid or reduced to an alcohol) while the acetal group remains stable, or the acetal can be deprotected to reveal an aldehyde for subsequent nucleophilic addition or condensation reactions . The incorporation of fluorine atoms is a critical strategy in medicinal and agrochemical research to modulate a compound's lipophilicity, metabolic stability, and bioavailability. As such, this chemical is a valuable scaffold for constructing more complex, fluorinated target molecules. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18F2O4 B1431707 Ethyl 4,4-diethoxy-2,2-difluorobutanoate CAS No. 1384429-99-5

Properties

IUPAC Name

ethyl 4,4-diethoxy-2,2-difluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2O4/c1-4-14-8(15-5-2)7-10(11,12)9(13)16-6-3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYCZUAAZUOXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC(C(=O)OCC)(F)F)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,4-diethoxy-2,2-difluorobutanoate typically involves the reaction of ethyl 4,4-diethoxybutanoate with a fluorinating agent. Common fluorinating agents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-diethoxy-2,2-difluorobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,4-diethoxy-2,2-difluorobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4,4-diethoxy-2,2-difluorobutanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with ethyl 4,4-diethoxy-2,2-difluorobutanoate, differing primarily in substituents, oxidation states, or chain length:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound 1384429-99-5 C₁₀H₁₈F₂O₄ 240.24 Diethoxy, difluoro, ester Limited purity/specification data
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate 893643-18-0 C₇H₇F₃O₄ 236.13 Trifluoro, diketone, ester Higher electrophilicity due to β-diketone
Diethyl 4,4-difluoroheptanedioate 22515-16-8 C₁₁H₁₈F₂O₄ 264.26 Difluoro, diester, long-chain Increased lipophilicity
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate 1086400-66-9 C₉H₁₂F₂O₄ 222.19 Ethoxymethylene, oxo, difluoro, ester Reactive enolate precursor
Ethyl 4-cyano-4-(3,4-dimethylphenyl)-2,2-difluorobutanoate N/A C₁₅H₁₅F₂NO₂ 291.29 Cyano, aryl, difluoro, ester Solid state at room temperature

Key Observations :

  • Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (similarity score: 0.78) exhibits greater electrophilicity due to its β-diketone structure, enabling participation in condensation reactions, unlike the diethoxy-substituted target compound .
  • Diethyl 4,4-difluoroheptanedioate (similarity score: 0.75) has a longer carbon chain and diester groups, enhancing its lipophilicity, which may favor membrane permeability in biological systems .
  • Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate contains an ethoxymethylene group and a ketone, making it a versatile intermediate for synthesizing heterocycles via cyclization .

Spectral and Physicochemical Properties

  • NMR Data: Ethyl 4-cyano-4-(4-acetoxyphenyl)-2,2-difluorobutanoate: ¹H NMR shows aromatic protons (δ 7.2–7.4 ppm) and acetoxy methyl (δ 2.3 ppm). ¹⁹F NMR confirms difluoro substitution (δ -110 ppm) . Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate: ¹H NMR reveals ethoxymethylene protons (δ 4.2–4.4 ppm) and a ketone carbonyl (δ 170–175 ppm in ¹³C NMR) .
  • Physical States: Compounds with aryl or bulky substituents (e.g., 4-cyano-4-(3,4-dimethylphenyl)) tend to crystallize as solids, while simpler esters (e.g., this compound) remain oils .

Biological Activity

Ethyl 4,4-diethoxy-2,2-difluorobutanoate is an organic compound with the molecular formula C10H18F2O4C_{10}H_{18}F_2O_4 and a molecular weight of 240.24 g/mol. This compound has gained attention in recent years for its potential biological activities and applications in medicinal chemistry.

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Material : Ethyl 4,4-diethoxybutanoate.
  • Fluorinating Agents : Common agents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, applied under anhydrous conditions to prevent hydrolysis of the ester groups.

Chemical Reactions

This compound can undergo various chemical reactions:

  • Oxidation : Converts to carboxylic acids or ketones.
  • Reduction : Ester groups can be reduced to alcohols.
  • Substitution : Nucleophilic substitution can replace ethoxy groups with other nucleophiles.

Table 1: Summary of Chemical Reactions

Reaction TypeProducts FormedCommon Reagents
OxidationCarboxylic acids or ketonesKMnO₄, CrO₃
ReductionAlcoholsLiAlH₄, NaBH₄
SubstitutionVarious substituted estersNaOMe, KOtBu

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that influence various biochemical pathways.

Research Findings

Recent studies have investigated the compound's potential in several areas:

  • Enzyme Interactions : this compound has been shown to interact with enzymes involved in metabolic pathways, suggesting a role in modulating cellular functions.
  • Anticancer Potential : The compound is being explored as a potential therapeutic agent due to its ability to inhibit certain cancer cell lines by disrupting NAD+ metabolism through the inhibition of nicotinamide phosphoribosyltransferase (NAMPT) .

Case Studies

  • Cancer Research : In a study examining NAMPT inhibitors, compounds similar to this compound demonstrated significant anticancer activity by inducing apoptosis in various cancer cell lines including colorectal and breast cancer .
  • Inflammatory Diseases : Another study highlighted its potential in treating inflammatory conditions like rheumatoid arthritis by selectively blocking T-cell proliferation through NAD+ depletion mechanisms .

Applications in Medicine and Industry

This compound is being investigated for:

  • Drug Development : As a precursor in synthesizing pharmaceuticals targeting metabolic disorders and cancers.
  • Specialty Chemicals Production : Its unique chemical structure allows for applications in producing specialty chemicals used in various industries .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals differences in reactivity and biological activity:

  • Ethyl 4,4-diethoxybutanoate : Lacks fluorine atoms; less reactive.
  • Ethyl 4,4-dimethoxy-2,2-difluorobutanoate : Contains methoxy groups; affects solubility and reactivity differently.

Table 2: Comparison of Related Compounds

Compound NameKey Differences
Ethyl 4,4-diethoxybutanoateNo fluorine; lower reactivity
Ethyl 4,4-dimethoxy-2,2-difluorobutanoateMethoxy instead of ethoxy groups

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4,4-diethoxy-2,2-difluorobutanoate, and how do reaction parameters influence yield?

  • Methodology : A two-step approach is typically employed:

  • Step 1 : Fluorination of the precursor using potassium acetate in 1,4-dioxane under inert atmosphere (90°C, 24 hours) to introduce difluoro groups.
  • Step 2 : Esterification with ethanol and acid catalysis (e.g., HCl) to form the ethoxy substituents.
    • Critical Parameters : Temperature control (±2°C), solvent purity, and inert gas flow rate significantly impact yield. Lower yields (e.g., 43% in similar fluorinated esters) often result from competing side reactions, necessitating precise stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹⁹F NMR identifies fluorine environments (δ -110 to -125 ppm for CF₂ groups).
  • ¹H NMR resolves ethoxy protons (δ 1.2–1.4 ppm) and ester carbonyl neighbors (δ 4.1–4.3 ppm).
    • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., exact mass 216.36 g/mol for analogous diethoxy compounds) .
    • Infrared (IR) Spectroscopy : Strong C=O stretch (~1740 cm⁻¹) and C-F vibrations (1000–1200 cm⁻¹) validate functional groups .

Q. How can purification challenges (e.g., diastereomer separation) be addressed?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (3:7 ratio) for baseline separation.
  • Crystallization : Slow evaporation from ethanol yields single crystals suitable for X-ray diffraction, resolving stereochemical ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the difluoro and ethoxy groups in nucleophilic substitutions?

  • Fluorine Effects : The electron-withdrawing nature of CF₂ increases electrophilicity at the β-carbon, favoring SN2 reactions with amines or thiols.
  • Ethoxy Stability : Diethoxy groups resist hydrolysis under acidic conditions (pH < 3) but undergo cleavage in basic media (pH > 10), enabling controlled derivatization .
  • Computational Validation : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition-state energies and regioselectivity .

Q. How does thermal and pH stability impact experimental design for long-term studies?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, suggesting storage below 25°C in amber vials.
  • pH Sensitivity : Stability studies (pH 2–12, 37°C) reveal rapid ester hydrolysis at pH > 8, necessitating buffered conditions (pH 6–7) for biological assays .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated esters?

  • Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) arise from assay variability (broth microdilution vs. agar diffusion).
  • Resolution : Standardize protocols per CLSI guidelines and validate with positive controls (e.g., ciprofloxacin for bacteria). Cross-check cytotoxicity using MTT assays to rule out false positives .

Q. How can computational models predict metabolite formation in pharmacokinetic studies?

  • In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism.
  • Key Pathways : Predominant hepatic oxidation of ethoxy groups to carboxylic acids, confirmed via LC-MS/MS analysis of rat plasma .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4,4-diethoxy-2,2-difluorobutanoate
Reactant of Route 2
Ethyl 4,4-diethoxy-2,2-difluorobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.